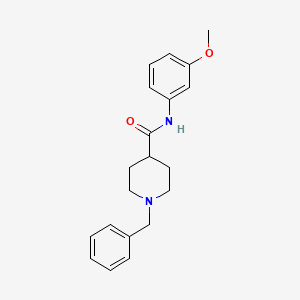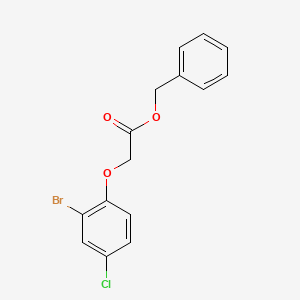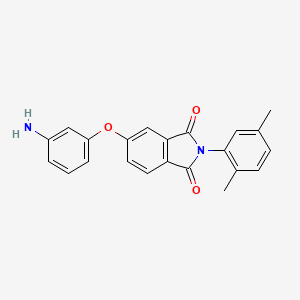![molecular formula C24H31ClN2O6 B5205936 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate](/img/structure/B5205936.png)
1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate, also known as ACPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPD belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate acts as an agonist of metabotropic glutamate receptors (mGluRs), which are G-protein-coupled receptors that regulate the activity of ion channels and intracellular signaling pathways. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has been found to activate mGluR1 and mGluR5, which are involved in the regulation of synaptic plasticity, learning, and memory. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
Biochemical and physiological effects:
1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has been found to exhibit a wide range of biochemical and physiological effects. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has been shown to reduce the infarct size and improve neurological function in animal models of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has several advantages for lab experiments. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has high purity and good solubility in water and organic solvents. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate is also stable under physiological conditions and can be stored for long periods without degradation. However, 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has some limitations for lab experiments. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has a short half-life and rapidly metabolized in vivo. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate also exhibits non-specific binding to other receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate. One direction is to develop more selective and potent agonists of mGluRs. Another direction is to investigate the role of 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate in the regulation of other neurotransmitter systems such as GABA and opioid receptors. A third direction is to explore the potential therapeutic applications of 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate in other neurological disorders such as Alzheimer's disease and schizophrenia. Overall, the study of 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has the potential to provide new insights into the pathophysiology of neurological disorders and to develop novel therapeutic strategies.
Métodos De Síntesis
The synthesis of 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate involves the reaction of 1-(2-adamantyl)piperazine with 4-chlorophenoxyacetyl chloride in the presence of a base and a solvent. The resulting product is then treated with oxalic acid to obtain the oxalate salt of 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate. This method has been reported to yield 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate with high purity and good yield.
Aplicaciones Científicas De Investigación
1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and cardiovascular diseases. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and stroke. 1-(2-adamantyl)-4-[(4-chlorophenoxy)acetyl]piperazine oxalate has also been found to modulate the activity of glutamate receptors, which are involved in the pathophysiology of various neurological disorders.
Propiedades
IUPAC Name |
1-[4-(2-adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2.C2H2O4/c23-19-1-3-20(4-2-19)27-14-21(26)24-5-7-25(8-6-24)22-17-10-15-9-16(12-17)13-18(22)11-15;3-1(4)2(5)6/h1-4,15-18,22H,5-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLNAWOXGOHYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)COC5=CC=C(C=C5)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Adamantyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)
![4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]](/img/structure/B5205873.png)


![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)
![6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5205897.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide](/img/structure/B5205907.png)
![3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5205911.png)
![ethyl 6-methyl-2-[(phenoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205924.png)

![(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5205932.png)
![2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5205944.png)
